2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting indole derivative undergoes further reactions to introduce the chloro and pyridine carboxamide groups. Industrial production methods may involve optimizing reaction conditions and using catalysts to increase yield and purity .
Chemical Reactions Analysis
2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . For example, it may activate tropomyosin-related kinase B (TrkB), leading to neuroprotective effects .
Comparison with Similar Compounds
2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide can be compared with other indole derivatives, such as:
2-Fluoro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]nicotinamide: Similar in structure but with a fluorine atom instead of chlorine, showing different biological activities.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide: Another indole derivative with potential neuroprotective effects.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.
Properties
CAS No. |
920506-35-0 |
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Molecular Formula |
C16H14ClN3O2 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
2-chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3O2/c17-15-12(2-1-6-18-15)16(22)19-7-5-10-9-20-14-4-3-11(21)8-13(10)14/h1-4,6,8-9,20-21H,5,7H2,(H,19,22) |
InChI Key |
YQDLWFOZWSGUJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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